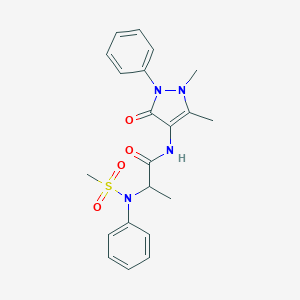
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide, commonly known as DMAP, is a chemical compound that has gained significant attention in scientific research applications. DMAP is a pyrazolyl propanamide derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMAP is not fully understood. However, it has been suggested that DMAP exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DMAP has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DMAP has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated macrophages. Additionally, DMAP has been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
DMAP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DMAP is also stable under a wide range of conditions and can be stored for long periods. However, DMAP has some limitations. It is highly toxic and requires careful handling. Additionally, DMAP has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on DMAP. One potential direction is to explore its use as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to investigate the mechanism of action of DMAP in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of DMAP for therapeutic use. Finally, the development of more soluble derivatives of DMAP could expand its use in lab experiments.
Conclusion
In conclusion, DMAP is a pyrazolyl propanamide derivative that has gained significant attention in scientific research applications. It has been found to have anticancer, anti-inflammatory, and antiviral activities. DMAP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMAP, including its use as a therapeutic agent and investigation of its mechanism of action.
Synthesis Methods
The synthesis of DMAP involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with N-methylsulfonylaniline in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields DMAP as a white solid with a yield of 70-80%.
Scientific Research Applications
DMAP has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral activities. DMAP has also been studied for its potential use as a diagnostic tool for cancer and infectious diseases.
Properties
Molecular Formula |
C21H24N4O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C21H24N4O4S/c1-15-19(21(27)24(23(15)3)17-11-7-5-8-12-17)22-20(26)16(2)25(30(4,28)29)18-13-9-6-10-14-18/h5-14,16H,1-4H3,(H,22,26) |
InChI Key |
NFTNSCZJHKDJFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297768.png)
![17-(3,5-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297770.png)
![17-(4-Chloro-3-fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297771.png)
![N-(2-bromophenyl)-16-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297772.png)
![16-methyl-N-(1-naphthyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297773.png)
![4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297776.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297778.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297783.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297785.png)

![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)
